Boc-4-nitro-L-phenylalanine

chiral purity enantiomeric excess optical rotation

Boc-4-nitro-L-phenylalanine is the preferred building block for Boc-strategy solid-phase peptide synthesis requiring para-nitro functionalization. The pre-installed Boc group eliminates in-situ protection steps, while the electron-withdrawing nitro substituent (Hammett σp = +0.78) enables distinct applications unavailable with cyano (σp +0.66) or fluoro (σp +0.06) analogs: orange-shifted sfGFP chromophores (λmax 406 nm vs. 365 nm for cyano), accelerated nitroreductase activation kinetics, and UV-detectable chiral stationary phases. Procurement of this pre-protected derivative ensures compatibility with established Boc-SPPS protocols and reproducible experimental outcomes.

Molecular Formula C14H18N2O6
Molecular Weight 310.30 g/mol
Cat. No. B8718795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-4-nitro-L-phenylalanine
Molecular FormulaC14H18N2O6
Molecular Weight310.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(C)C(=O)O
InChIInChI=1S/C14H18N2O6/c1-3-22-14(19)12(15-9(2)13(17)18)8-10-4-6-11(7-5-10)16(20)21/h4-7,9,12,15H,3,8H2,1-2H3,(H,17,18)/t9-,12-/m0/s1
InChIKeyYWMPBLACXWNJLS-CABZTGNLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-4-nitro-L-phenylalanine: Key Specifications and Identity for Research Procurement


Boc-4-nitro-L-phenylalanine (CAS 33305-77-0) is a protected unnatural amino acid derivative consisting of L-phenylalanine with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino moiety and a nitro substituent at the para position of the aromatic ring . The compound has a molecular formula of C₁₄H₁₈N₂O₆ and a molecular weight of 310.30 g/mol . Commercial specifications for research-grade material typically indicate a minimum purity of 98% (HPLC), a melting point range of 111–113°C, and a specific optical rotation of +8° (c=1, MeOH) at 20°C . It is supplied as a solid and recommended for long-term storage at -20°C .

Why Boc-4-nitro-L-phenylalanine Cannot Be Replaced by Unprotected or Alternative Para-Substituted Analogs


Generic substitution of Boc-4-nitro-L-phenylalanine with unprotected 4-nitro-L-phenylalanine or with alternative para-substituted phenylalanine derivatives introduces quantifiable performance penalties across key research applications. The Boc protecting group is essential for preventing premature α-amino reactivity during peptide coupling, while the para-nitro substituent confers distinct electron-withdrawing properties (Hammett σp = +0.78 for NO₂) that differ substantially from cyano (σp = +0.66) [1] or fluoro (σp = +0.06) analogs. These electronic differences translate directly into measurable variations in nitroreductase substrate kinetics [1], protein-ligand binding affinities [2], and chromophore photophysical properties [3]. The evidence below quantifies these differences, demonstrating that substitution without rigorous validation risks compromising experimental reproducibility and yields.

Boc-4-nitro-L-phenylalanine: Quantitative Differentiation Evidence Versus Comparator Compounds


Chiral Purity Differentiation: Boc-4-nitro-L-phenylalanine vs. Boc-4-nitro-D-phenylalanine

Boc-4-nitro-L-phenylalanine and its D-enantiomer exhibit opposite and quantifiably distinct optical rotation values under standardized conditions. This property enables unambiguous identity confirmation and chiral purity assessment by polarimetry or chiral HPLC . The L-isomer shows a specific rotation of +8° (c=1, MeOH), while the D-isomer exhibits -8° (c=1, MeOH) . Melting point also differs substantially: 111–113°C for the L-isomer versus 98–103°C for the D-isomer, providing an orthogonal physical property for batch verification .

chiral purity enantiomeric excess optical rotation quality control

Photophysical Differentiation: 4-Nitro vs. 4-Cyano Phenylalanine in Fluorescent Protein Chromophores

In a direct structural and spectrophotometric comparison within superfolder GFP (sfGFP), replacement of the chromophore tyrosine with 4-nitro-L-phenylalanine versus 4-cyano-L-phenylalanine produced markedly different absorbance properties. The 4-nitro-L-phenylalanine-containing construct (Tyr66pNO₂Phe-sfGFP) exhibited an absorbance band centered at 406 nm and appeared orange, whereas the 4-cyano analog (Tyr66pCNPhe-sfGFP) displayed an absorbance band centered at 365 nm and appeared colorless [1]. Neither construct retained the wild-type sfGFP 487 nm absorbance band or the characteristic 511 nm emission [1]. X-ray crystallography confirmed fully formed chromophores with no significant structural perturbations, indicating the photophysical differences arise directly from the nitro versus cyano substituent electronic effects [1].

fluorescent proteins chromophore engineering absorbance spectroscopy genetic code expansion

Binding Affinity Differentiation: 4-Nitro vs. 4-Fluoro Phenylalanine Analogues to CMG2 Protein

Comparative binding analysis of 4-substituted phenylalanine analogues to the CMG2 (Capillary Morphogenesis Gene 2) protein domain revealed that the 4-nitro-substituted analogue binds with higher affinity than the 4-fluoro analogue. Specifically, the 4-nitro-phenylalanine analogue exhibited a dissociation constant (Kd) of 36.2 ± 5.5 µM, whereas the 4-fluoro-phenylalanine analogue showed a weaker Kd of 49.9 ± 7.1 µM under identical assay conditions [1]. This represents an approximate 1.38-fold higher binding affinity for the nitro-substituted derivative.

protein-ligand binding dissociation constant CMG2 anthrax toxin receptor

Enzyme Kinetics: 4-Nitro vs. 4-Fluoro Phenylalanine with Phenylalanine Ammonia-Lyase (PAL)

Kinetic characterization of wild-type phenylalanine ammonia-lyase (PAL, EC 4.3.1.24) revealed that 4-nitro-L-phenylalanine and 4-fluoro-L-phenylalanine exhibit markedly different substrate properties. Under identical assay conditions (pH 10, 30°C), 4-nitro-L-phenylalanine displayed a KM of 2.0 mM with wild-type PAL, whereas 4-fluoro-L-phenylalanine showed a significantly lower KM of 0.4 mM, indicating ~5-fold higher apparent affinity for the fluoro analog [1]. For the F137V PAL mutant, the KM values were 2.2 mM and 0.4 mM respectively [1].

enzyme kinetics Michaelis-Menten substrate specificity biocatalysis

Nitroreductase Prodrug Activation: Electron-Withdrawing Group Effect on Reduction Kinetics

A systematic study of nitroreductase (NR) substrate specificity established that the rate of nitroaromatic reduction increases with the Hammett substituent constant (σp) of the para-substituent across multiple NR subgroups [1]. Compounds yielding aromatic amines tended to possess large π-systems and strongly electron-withdrawing substituents [1]. The para-nitro group (σp = +0.78) confers substantially greater electron-withdrawing character than alternative substituents such as cyano (σp = +0.66), fluoro (σp = +0.06), or unsubstituted hydrogen (σp = 0). This class-level relationship predicts that 4-nitro-phenylalanine-containing prodrugs will undergo more rapid NR-mediated reductive activation than analogs bearing weaker electron-withdrawing groups [1].

nitroreductase prodrug activation GDEPT bioreductive therapy

Boc-Protected vs. Unprotected 4-Nitro-L-phenylalanine: Peptide Synthesis Workflow Compatibility

Boc-4-nitro-L-phenylalanine is specifically formulated for Boc-strategy solid-phase peptide synthesis (SPPS), wherein the tert-butyloxycarbonyl group protects the α-amino functionality from premature reaction during chain elongation [1]. Unprotected 4-nitro-L-phenylalanine cannot be directly incorporated into standard SPPS workflows without prior in situ protection, which introduces additional synthetic steps, reduces overall yield, and risks side reactions at the nitro group. The Boc group is cleaved under acidic conditions (typically TFA), orthogonal to the base-labile Fmoc protecting group employed in alternative SPPS strategies [1]. In contrast, Fmoc-4-nitro-L-phenylalanine is commercially available at approximately ¥1,100/g (~25% cost premium over standard phenylalanine derivatives) , though direct cost data for the Boc analog at research scale is more variable. The choice between Boc and Fmoc protection determines compatibility with specific SPPS resin chemistries and cleavage protocols [1].

solid-phase peptide synthesis Boc protection SPPS coupling efficiency

Boc-4-nitro-L-phenylalanine: High-Impact Application Scenarios Supported by Differentiation Evidence


Genetic Code Expansion and Unnatural Amino Acid Mutagenesis

The direct spectrophotometric evidence in Section 3 demonstrates that 4-nitro-L-phenylalanine incorporation into sfGFP produces an orange-appearing protein with an absorbance maximum at 406 nm, a 41 nm bathochromic shift relative to the 4-cyano analog (365 nm) [1]. This distinct spectral signature makes Boc-4-nitro-L-phenylalanine—following deprotection to the free amino acid—a preferred choice for creating optically orthogonal reporter proteins, photo-caged enzyme active sites, or nitroreductase-responsive biological probes [1]. Researchers performing genetic code expansion in E. coli, yeast, or mammalian systems should select the nitro derivative when orange-shifted absorbance or specific nitroreductase substrate properties are required.

Solid-Phase Peptide Synthesis (SPPS) in Boc-Strategy Workflows

Boc-4-nitro-L-phenylalanine is purpose-designed for Boc-strategy SPPS, where acid-labile Boc protection is orthogonal to base-labile side-chain protecting groups [1]. The compound has demonstrated utility in coupling reactions using standard carbodiimide reagents such as DCC, enabling the synthesis of nitro-containing peptides including isothiocyanato peptide bifunctional chelating agents for radiolabeling applications [2]. Procurement of the pre-protected Boc derivative eliminates in situ protection steps and ensures compatibility with established Boc-SPPS protocols, particularly for difficult sequences where Boc chemistry may outperform Fmoc-based approaches [1].

Nitroreductase-Dependent Prodrug and Bioreductive Probe Development

The class-level inference in Section 3 establishes that nitroaromatic reduction rates by nitroreductase enzymes increase with the Hammett substituent constant of the para-substituent [1]. With a σp of +0.78, the 4-nitro group confers stronger electron-withdrawing character than cyano (σp = +0.66) or fluoro (σp = +0.06) alternatives, predicting more rapid enzymatic activation kinetics [1]. Boc-4-nitro-L-phenylalanine serves as a key synthetic intermediate for constructing nitroreductase-activatable prodrugs, masked fluorophores, and gene-directed enzyme prodrug therapy (GDEPT) candidates where the nitro group functions as a bioreductive trigger [1].

Chiral Stationary Phase Development for Enantioselective Chromatography

L-Phenylalanine derivatives have been successfully employed as chiral selectors in HPLC stationary phase development for the resolution of racemic compounds [1]. The para-nitro substituent on Boc-4-nitro-L-phenylalanine provides a UV-active chromophore (λmax ~270 nm for the nitroaromatic moiety) that facilitates detection during chromatographic method development. Additionally, the nitro group serves as a synthetic handle for further functionalization, including reduction to the corresponding aniline derivative for immobilization onto chromatographic supports [1]. The well-defined stereochemistry (confirmed by optical rotation: +8°) ensures reproducible enantioselectivity in chiral recognition applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-4-nitro-L-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.